6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system. This reaction involves the cyclization of β-phenylethylamine derivatives with nitriles under acidic conditions . The reaction conditions often require the use of reagents such as trifluoromethanesulfonic anhydride and 2-chloropyridine, followed by cyclodehydration upon warming .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, primary amines, and substituted isoquinoline compounds
Scientific Research Applications
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile is unique due to its specific structural features, such as the presence of both the isoquinoline and nicotinonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-8-13(9-17)10-18-16(12)19-7-6-14-4-2-3-5-15(14)11-19/h2-5,8,10H,6-7,11H2,1H3 |
InChI Key |
MPTAUKJZQYKNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.